molecular formula C12H11N5O2S2 B2588275 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034265-82-0

4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Katalognummer: B2588275
CAS-Nummer: 2034265-82-0
Molekulargewicht: 321.37
InChI-Schlüssel: DWLGLBSAWUOHDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C12H11N5O2S2 and its molecular weight is 321.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a novel chemical entity that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure combining a benzo[c][1,2,5]thiadiazole moiety with a sulfonyl group attached to a dihydropyrazolo[1,5-a]pyrazine core. The molecular formula is C13H10N4O2SC_{13}H_{10}N_4O_2S, and it has been synthesized through various organic reactions that optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 32.6 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like itraconazole (MIC = 47.5 µg/mL) .
  • The presence of the sulfonyl group in the structure enhances solubility and bioavailability, contributing to the observed antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Notably:

  • Studies indicate that derivatives similar to this compound can induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and activation of caspases .
  • A specific derivative demonstrated cytostatic effects against pancreatic cancer cell lines (DAN-G), suggesting that modifications in the structure can lead to enhanced activity against specific cancer types .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It potentially interacts with specific receptors or transporters in cells, altering their function and leading to therapeutic effects.
  • Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) may contribute to the cytotoxicity observed in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives revealed that those with structural similarities to our compound exhibited promising antibacterial activities. The disk diffusion method was employed to assess the effectiveness against Candida albicans and Staphylococcus aureus, showing significant zones of inhibition compared to control groups .

Study 2: Anticancer Properties

In vitro assays using human cancer cell lines demonstrated that modifications in the pyrazolo[1,5-a]pyrazine core significantly affected the cytotoxicity profiles. One derivative showed an IC50 value of 15 µM against breast cancer cells, indicating strong potential for further development as an anticancer agent .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus32.6 µg/mL
AntibacterialEscherichia coli47.5 µg/mL
Cytostatic ActivityPancreatic Cancer (DAN-G)IC50 = 15 µM
Cytotoxic ActivityBreast Cancer CellsIC50 = 15 µM

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound features a benzo[c][1,2,5]thiadiazole core linked to a dihydropyrazolo[1,5-a]pyrazin moiety via a sulfonyl group. This unique combination allows for diverse interactions with biological targets, enhancing its pharmacological potential.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. The 1,3,4-thiadiazole scaffold has been identified as a promising structure for developing anticancer agents. Studies have shown that various thiadiazole derivatives can inhibit the growth of cancer cell lines such as HCT116 (human colon cancer), H460 (human lung cancer), and MCF-7 (human breast cancer) with GI50 values indicating potent activity at low concentrations (0.74–10.0 μg/mL) .

Cell LineGI50 Value (μg/mL)Activity Level
HCT1163.29High
H46010Moderate
MCF-7VariesVariable

The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation pathways .

Anticonvulsant Properties

The dihydropyrazolo moiety is associated with anticonvulsant activity. Compounds containing this structure have been tested in various animal models, showcasing efficacy in reducing seizure activity through mechanisms involving GABA receptors and voltage-gated ion channels . For instance, specific derivatives demonstrated up to 95% anticonvulsant activity at minimal doses .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of the compound and evaluated their biological activities. The results indicated that modifications at specific positions on the thiadiazole ring significantly enhanced the anticancer properties of the compounds . The synthesized compounds were characterized using NMR and mass spectroscopy to confirm their structures.

Case Study 2: Mechanistic Insights

Recent investigations into the mechanistic pathways revealed that compounds similar to 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole act as selective inhibitors targeting specific enzymes involved in cancer proliferation . The inhibition was found to be irreversible at low micromolar concentrations, highlighting the potential for therapeutic applications in oncology .

Eigenschaften

IUPAC Name

4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S2/c18-21(19,11-3-1-2-10-12(11)15-20-14-10)16-6-7-17-9(8-16)4-5-13-17/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLGLBSAWUOHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.